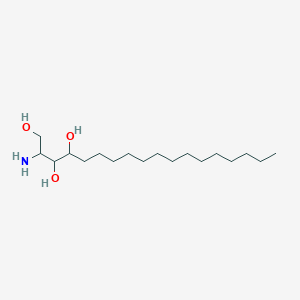

2-Aminooctadecane-1,3,4-triol

Description

Properties

IUPAC Name |

2-aminooctadecane-1,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERBNCYCJBRYDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(CO)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289957, DTXSID10862191 | |

| Record name | 2-aminooctadecane-1,3,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_27912 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13552-11-9, 33511-66-9 | |

| Record name | 4-Hydroxysphinganine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13552-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-aminooctadecane-1,3,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Significance of 2-Aminooctadecane-1,3,4-triol: A Technical Guide

Abstract

2-Aminooctadecane-1,3,4-triol, a naturally occurring sphingolipid more commonly known as phytosphingosine, is a pivotal bioactive molecule with multifaceted roles in cellular processes. This technical guide provides an in-depth exploration of the biological significance of phytosphingosine, with a particular focus on its functions in maintaining skin barrier integrity, inducing apoptosis in cancerous cells, and modulating inflammatory responses. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways influenced by this compound, offering a comprehensive resource for researchers in the fields of dermatology, oncology, and immunology.

Introduction

This compound, or phytosphingosine, is a sphingoid base that serves as a fundamental structural component of ceramides and other complex sphingolipids in eukaryotes.[1] Beyond its structural role, phytosphingosine has emerged as a critical signaling molecule involved in a spectrum of physiological and pathological processes. Its unique biological activities, including anti-inflammatory, antimicrobial, and pro-apoptotic properties, have garnered significant interest in its potential therapeutic applications, ranging from dermatological formulations to novel anti-cancer strategies. This guide aims to consolidate the current understanding of phytosphingosine's biological importance, providing a technical overview for the scientific community.

Core Biological Functions

Skin Barrier Homeostasis

Phytosphingosine is an integral component of the stratum corneum, the outermost layer of the epidermis. It is a precursor to phytoceramides, which are essential lipids for maintaining the integrity and function of the skin's permeability barrier.[2] The presence of phytosphingosine and its derivatives helps to prevent transepidermal water loss (TEWL) and protects the skin from environmental insults.[3][4] Furthermore, its antimicrobial properties contribute to the skin's natural defense mechanisms, making it a valuable ingredient in dermatological products aimed at treating conditions such as acne and atopic dermatitis.[5]

Induction of Apoptosis in Cancer Cells

A substantial body of evidence highlights the potent pro-apoptotic activity of phytosphingosine in various cancer cell lines.[6] Unlike many conventional chemotherapeutic agents, phytosphingosine can trigger programmed cell death through multiple pathways, suggesting its potential to overcome resistance mechanisms. Its ability to induce apoptosis is a key area of investigation for the development of novel cancer therapies.

Anti-inflammatory and Immunomodulatory Effects

Phytosphingosine exhibits significant anti-inflammatory properties by modulating the production of key inflammatory mediators. It has been shown to suppress the expression of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.[1][7] This immunomodulatory function is central to its beneficial effects in inflammatory skin conditions and suggests broader therapeutic potential in other inflammatory diseases.

Quantitative Data

The following tables summarize key quantitative data related to the biological activities of this compound (Phytosphingosine).

Table 1: Cytotoxicity of Phytosphingosine in Human Breast Cancer Cell Lines

| Cell Line | IC30 (µg/mL) | IC50 (µg/mL) | IC70 (µg/mL) | Citation |

| MDA-MB-231 | 6.8 ± 0.925 | 39.79 ± 1.266 | 78.93 ± 0.805 | [3] |

| MCF-7 | 11.89 ± 1.223 | 23.74 ± 0.955 | 44.23 ± 0.645 | [3] |

Table 2: Effect of Phytosphingosine on Inflammatory Mediators

| Cell Line | Treatment | Mediator | Effect | Concentration | Citation |

| RAW 264.7 | LPS | IL-6, IL-10, IL-27, IP-10, I-TAC, MCP-5, TIMP-1 | Inhibition of cytokine increase | 5 µg/ml | [7] |

| RAW 264.7 | LPS | PGE2 Production | 38% Inhibition | 5 µM | [8] |

| HaCaT | TNF-α/IFN-γ | TARC, IL-6, IL-8 | Reduction in production | Not specified | [7] |

Table 3: Effect of Phytosphingosine on PPARγ Gene Expression

| Cell Line | Treatment | Fold Induction of PPARγ mRNA | Time (hours) | Citation |

| HaCaT | 5 µM Phytosphingosine | ~3.8 | 24 | [8] |

Signaling Pathways

Phytosphingosine exerts its biological effects by modulating several key signaling pathways.

Apoptosis Signaling Pathway

Phytosphingosine induces apoptosis through a dual mechanism involving both the extrinsic and intrinsic pathways. It can trigger a death receptor-independent activation of caspase-8, a key initiator caspase in the extrinsic pathway.[6] Concurrently, it promotes the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to a loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase-9, the initiator caspase of the intrinsic pathway.[9] Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[4] Additionally, phytosphingosine has been shown to inhibit the pro-survival PI3K/Akt signaling pathway, further sensitizing cells to apoptosis.[9]

Anti-inflammatory Signaling Pathway

Phytosphingosine mitigates inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.[7] Upon stimulation with inflammatory agents like lipopolysaccharide (LPS), phytosphingosine prevents the degradation of IκBα, thereby inhibiting the nuclear translocation of the NF-κB p65 subunit.[7] It also suppresses the phosphorylation of key MAPK proteins, including p38, ERK, and JNK.[7] The inhibition of these pathways leads to a downstream reduction in the expression and secretion of pro-inflammatory cytokines and mediators.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of phytosphingosine's biological activities.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

-

Protocol Outline:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of phytosphingosine for the desired duration.

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well and incubate until the crystals are fully dissolved.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Analysis of Apoptosis-Related Proteins (Western Blotting)

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a solid support membrane, and then probed with specific primary antibodies against the protein of interest (e.g., caspases, Bax, Bcl-2). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

-

Protocol Outline:

-

Prepare cell lysates from control and phytosphingosine-treated cells.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against apoptosis-related proteins.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantification of Sphingolipids (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and specific quantification of sphingolipids, including phytosphingosine.

-

Principle: The method combines the separation capabilities of liquid chromatography with the high mass accuracy and specificity of tandem mass spectrometry. Lipids are extracted from samples, separated by LC, and then ionized and fragmented in the mass spectrometer. Specific precursor-product ion transitions are monitored for quantification.

-

Protocol Outline:

-

Extract lipids from cells or tissues using an appropriate solvent system (e.g., chloroform/methanol).

-

Add internal standards for accurate quantification.[6]

-

Separate the lipid classes using liquid chromatography, often with a hydrophilic interaction liquid chromatography (HILIC) column.[6]

-

Analyze the eluent by tandem mass spectrometry in multiple reaction monitoring (MRM) mode to quantify specific sphingolipid species.

-

Conclusion

This compound (phytosphingosine) is a biologically significant sphingolipid with diverse and potent activities. Its integral role in maintaining skin barrier function, coupled with its ability to induce apoptosis in cancer cells and modulate inflammatory responses, underscores its therapeutic potential. The signaling pathways and molecular mechanisms detailed in this guide provide a framework for future research and development of phytosphingosine-based therapeutics. Further investigation into its clinical efficacy and the optimization of delivery systems will be crucial in translating the promising biological activities of this molecule into tangible benefits for human health.

References

- 1. View of Anti-inflammatory effects of phytosphingosine-regulated cytokines and NF-kB and MAPK mechanism [cellmolbiol.org]

- 2. researchgate.net [researchgate.net]

- 3. Phytosphingosine, a sphingolipid isolated from fungal endophyte Penicillium oxalicum, exerts cytotoxic effects against breast cancer cells and shows blood compatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory effects of phytosphingosine-regulated cytokines and NF-kB and MAPK mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phytosphingosine Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

2-Aminooctadecane-1,3,4-triol: A Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminooctadecane-1,3,4-triol, more commonly known as phytosphingosine (PHS), is a bioactive sphingolipid found across a diverse range of organisms, from fungi and plants to mammals and marine invertebrates. This technical guide provides a comprehensive overview of the natural sources and distribution of PHS. It details established experimental protocols for its extraction, isolation, and quantification, with a focus on modern chromatographic and mass spectrometric techniques. Furthermore, this guide presents a summary of the known quantitative data of PHS in various natural sources and illustrates its involvement in key signaling pathways through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this versatile sphingolipid.

Natural Sources and Distribution

This compound (phytosphingosine) is a ubiquitous sphingoid base that serves as a fundamental component of more complex sphingolipids. Its distribution spans multiple biological kingdoms, highlighting its conserved structural and functional roles.

Fungi and Yeast: Phytosphingosine is a characteristic and abundant sphingolipid in fungi, including various yeast species. Notably, the yeast Pichia ciferrii (formerly Hansenula ciferrii) is a well-established producer of tetraacetylphytosphingosine (TAPS), a precursor that can be readily hydrolyzed to yield PHS. In the yeast Saccharomyces cerevisiae, PHS plays a crucial role in cellular processes, and its metabolism is intricately linked to the synthesis of ceramides and inositolphosphorylceramides. Studies have shown that in Saccharomyces cerevisiae, the levels of free phytosphingosine-containing ceramides can be significantly lower than those of dihydrosphingosine-containing ceramides, while the opposite is true for inositol-containing sphingolipids[1].

Plants: Phytosphingosine is a major long-chain base in plant sphingolipids. It is found in various plant tissues and is a key component of plant ceramides and glucosylceramides. While specific quantitative data across a wide range of plants is not extensively documented in readily available literature, studies on tobacco (Nicotiana tabacum) have shown that phytosphingosine levels can increase in response to pathogen infection, suggesting a role in plant defense mechanisms. For instance, in tobacco leaves inoculated with a pathogen, the phytosphingosine content was observed to increase from a basal level to higher concentrations within hours of infection.

Mammalian Tissues: In mammals, phytosphingosine is naturally present in the stratum corneum of the skin. It is a precursor to a specific class of ceramides known as phytoceramides, which are essential for maintaining the skin's barrier function and hydration. Reduced levels of phytosphingosine-containing ceramides have been associated with inflammatory skin conditions such as atopic dermatitis and psoriasis, indicating its importance in skin health.

Marine Organisms: A diverse array of sphingolipids, including new derivatives of phytosphingosine, have been isolated from marine sponges. Species such as Iotrochota baculifera and others have been found to contain novel sphingolipids and glycosphingolipids with phytosphingosine backbones. These findings suggest that marine invertebrates are a promising source for the discovery of new bioactive sphingolipids.

Quantitative Data

The concentration of this compound varies significantly depending on the natural source and the specific conditions. The following table summarizes available quantitative data from the literature.

| Natural Source | Sample Type | Concentration | Method of Analysis |

| Tobacco (Nicotiana tabacum) | Leaves (control) | ~10 nmol/g fresh weight | LC-MS/MS |

| Tobacco (Nicotiana tabacum) | Leaves (pathogen-inoculated) | >20 nmol/g fresh weight (at 96h) | LC-MS/MS |

| Pichia ciferrii | Dried biomass | 17.2% (w/w) crude TAPS extract | Gravimetric |

| Human Lung Adenoma Cells (A549) | Cultured cells | IC50 of 4.3 µg/mL | Cell viability assay |

| Human Lung Adenoma Cells (LLC) | Cultured cells | IC50 of 4.5 µg/mL | Cell viability assay |

| Various Plant Pathogenic Bacteria | In vitro culture | Effective inhibitory concentration ~15.9 µg/mL | Growth inhibition assay[2] |

| Various Fungi and Molds | In vitro culture | Inhibitory concentration of 200-400 µg/mL | Growth inhibition assay[3] |

Experimental Protocols

Extraction and Isolation of Phytosphingosine from Yeast (Pichia ciferrii)

This protocol describes the extraction of tetraacetylphytosphingosine (TAPS), the acetylated precursor of phytosphingosine, from the yeast Pichia ciferrii, followed by its hydrolysis to obtain phytosphingosine.

Materials:

-

Pichia ciferrii biomass (freeze-dried)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Silica gel for column chromatography

-

Rotary evaporator

-

Centrifuge

-

Glassware for extraction and chromatography

Procedure:

-

Extraction of TAPS:

-

Suspend the freeze-dried Pichia ciferrii biomass in a 1:1 (v/v) mixture of methanol and ethyl acetate.

-

Stir the suspension vigorously at room temperature for several hours.

-

Separate the biomass by centrifugation or filtration.

-

Collect the supernatant containing the extracted lipids.

-

Repeat the extraction process on the biomass pellet to ensure complete recovery of TAPS.

-

Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude TAPS extract.

-

-

Purification of TAPS (Optional):

-

The crude TAPS extract can be further purified by silica gel column chromatography.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., hexane/ethyl acetate mixture).

-

Load the solution onto a silica gel column pre-equilibrated with hexane.

-

Elute the column with a gradient of increasing ethyl acetate in hexane.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing TAPS.

-

Combine the pure TAPS fractions and evaporate the solvent.

-

-

Hydrolysis of TAPS to Phytosphingosine:

-

Dissolve the purified TAPS (or the crude extract) in methanol.

-

Add a solution of potassium hydroxide in methanol to the TAPS solution.

-

Stir the reaction mixture at room temperature for several hours to effect deacetylation.

-

Neutralize the reaction mixture with hydrochloric acid.

-

Evaporate the methanol.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Collect the organic layer containing the phytosphingosine.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield phytosphingosine.

-

-

Further Purification of Phytosphingosine:

-

The resulting phytosphingosine can be purified by recrystallization from a suitable solvent such as methanol or isopropanol.

-

Quantification of Phytosphingosine by LC-MS/MS

This protocol provides a general workflow for the quantification of phytosphingosine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Biological sample (e.g., lipid extract from plant tissue, yeast, or skin)

-

Internal standard (e.g., C17-phytosphingosine or another non-naturally occurring sphingoid base)

-

Chloroform

-

Methanol

-

Formic acid

-

Ammonium formate

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a high-performance liquid chromatograph)

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation and Lipid Extraction:

-

Homogenize the biological sample in a suitable buffer.

-

Add a known amount of the internal standard to the homogenate.

-

Perform a lipid extraction using a modified Bligh-Dyer method with chloroform and methanol.

-

Briefly, add chloroform and methanol to the sample, vortex thoroughly, and then add water to induce phase separation.

-

Centrifuge the mixture to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in the initial mobile phase (e.g., a mixture of methanol, water, and formic acid).

-

Inject an aliquot of the reconstituted sample onto the LC-MS/MS system.

-

Separate the sphingolipids using a reversed-phase C18 column with a gradient elution program. A typical mobile phase system consists of two solvents: Solvent A (e.g., water with formic acid and ammonium formate) and Solvent B (e.g., methanol with formic acid and ammonium formate).

-

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

-

Set up a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for phytosphingosine and the internal standard. For phytosphingosine (C18), a common transition is m/z 318.3 → 282.3.

-

-

Quantification:

-

Generate a calibration curve by analyzing a series of standards containing known concentrations of phytosphingosine and a fixed concentration of the internal standard.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of phytosphingosine in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Signaling Pathways

This compound (phytosphingosine) and its phosphorylated derivative, phytosphingosine-1-phosphate (PHS1P), are bioactive molecules involved in various cellular signaling pathways.

Sphingolipid Metabolism and the Central Role of Phytosphingosine

Phytosphingosine is a key intermediate in the sphingolipid metabolic pathway in fungi and plants. It is synthesized from dihydrosphingosine and serves as a precursor for the synthesis of phytoceramides, which are subsequently converted to more complex sphingolipids like inositolphosphorylceramides.

Caption: Overview of sphingolipid metabolism highlighting the synthesis and fate of phytosphingosine.

Phytosphingosine-1-Phosphate (PHS1P) Signaling in Yeast

In yeast, phytosphingosine can be phosphorylated by sphingosine kinases to form phytosphingosine-1-phosphate (PHS1P). PHS1P has been identified as a signaling molecule that can regulate gene expression, particularly genes involved in mitochondrial respiration, through the HAP complex transcription factor.

Caption: PHS1P signaling pathway in yeast, regulating mitochondrial gene expression.

Conclusion

This compound (phytosphingosine) is a broadly distributed and functionally significant sphingolipid. Its presence in fungi, plants, mammalian skin, and marine organisms underscores its fundamental biological importance. The methodologies for its extraction, isolation, and quantification are well-established, relying on modern analytical techniques that provide high sensitivity and specificity. As a bioactive molecule, phytosphingosine and its phosphorylated derivatives are implicated in crucial signaling pathways that regulate cellular processes ranging from stress responses to gene expression. The information compiled in this technical guide provides a solid foundation for further research into the therapeutic applications of this versatile natural product. Continued exploration of its natural sources and biological activities is likely to unveil new opportunities for drug development and advancements in human and plant health.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Phytosphingosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytosphingosine is a naturally occurring sphingoid base that is a fundamental component of more complex sphingolipids.[1] It is abundantly found in plants, fungi, and is also present in animals.[1] As a bioactive lipid, phytosphingosine and its derivatives are integral to cellular signaling, playing crucial roles in processes such as apoptosis, inflammatory responses, and skin barrier function.[2][3] This guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and key signaling pathways involving phytosphingosine, along with relevant experimental methodologies.

Chemical Structure and Stereochemistry

Phytosphingosine is classified as a sphingoid, an amino alcohol, and a triol.[4] Its structure consists of an 18-carbon aliphatic chain with three hydroxyl groups and one amino group.

The systematic IUPAC name for the naturally occurring isomer of phytosphingosine is (2S,3S,4R)-2-aminooctadecane-1,3,4-triol .[4] It is also commonly referred to as 4-D-hydroxysphinganine or D-ribo-phytosphingosine.[1][4] The stereochemistry at the three chiral centers (C2, C3, and C4) is crucial for its biological activity. The "D-ribo" configuration describes the specific spatial arrangement of the substituents at these centers. There are a total of eight possible stereoisomers of phytosphingosine, and divergent synthetic routes have been developed to produce all of them for medicinal chemistry investigations.[2]

The molecular formula for phytosphingosine is C18H39NO3.[1][4] At physiological pH (7.3), the primary amino group is typically protonated, and the molecule exists as a cationic sphingoid, phytosphingosine(1+).[5]

Caption: Stereochemical configuration of phytosphingosine.

Physicochemical Properties

A summary of the key physicochemical properties of phytosphingosine is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C18H39NO3 | [1][4] |

| Molar Mass | 317.51 g/mol | [1][4] |

| IUPAC Name | (2S,3S,4R)-2-aminooctadecane-1,3,4-triol | [4] |

| CAS Number | 554-62-1 | [1] |

| Appearance | White solid | [] |

| Melting Point | 102–103 °C | [1][7] |

| Solubility | Insoluble in water; Soluble in ethanol (2 mg/ml), DMSO, methanol, and pyridine.[][7] | |

| XLogP3 | 4.6 | [4] |

Signaling Pathways Involving Phytosphingosine

Phytosphingosine and its phosphorylated metabolite, phytosphingosine-1-phosphate (PHS-1P), are significant signaling molecules in a variety of cellular processes.

Anti-Melanogenic Activity

Phytosphingosine has been shown to inhibit melanin synthesis in melanocytes.[8] This activity is primarily mediated through the modulation of the Microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis.[8] The mechanisms of action include:

-

Short-term treatment: Suppression of MITF gene expression by downregulating its critical transcription factors, including paired box 3 (PAX3) and SRY-related HMG-box 10 (SOX10). It also leads to the downregulation of β-catenin and phospho-cAMP response element binding protein (p-CREB).[8]

-

Long-term treatment: Induction of extracellular signal-regulated kinase (ERK) activation, which leads to MITF phosphorylation and subsequent proteasomal degradation.[8]

Caption: Phytosphingosine's dual mechanism in inhibiting melanogenesis.

Induction of Apoptosis in Cancer Cells

Phytosphingosine can induce apoptotic cell death in human cancer cells.[1] This process is mediated through the activation of caspase 8 and the translocation of the pro-apoptotic protein Bax.[1]

Anti-Inflammatory Signaling

Phytosphingosine and its derivatives exhibit anti-inflammatory properties.[3] They have been shown to ameliorate skin inflammation by inhibiting key inflammatory signaling pathways, including:

-

NF-κB Pathway: A central regulator of inflammatory responses.[9]

-

JAK/STAT Pathway: A critical signal transduction pathway in psoriasis and other inflammatory skin conditions, triggered by cytokine stimulation.[9]

Regulation of Mitochondrial Respiration in Yeast

In yeast, phytosphingosine-1-phosphate has a specific signaling role in regulating genes required for mitochondrial respiration through the HAP complex transcription factor.[10]

Plant Defense Signaling

In plants, phytosphingosine is involved in stress signaling and can induce systemic acquired resistance, a plant-wide defense response against pathogens.[11] This is mediated through its conversion to phytosphingosine-1-phosphate by sphingosine kinase.[11]

Experimental Protocols

The analysis and synthesis of phytosphingosine and its stereoisomers employ a range of standard and advanced analytical techniques.

Synthesis of Phytosphingosine Stereoisomers

Objective: To produce specific stereoisomers of phytosphingosine for structure-activity relationship studies.

Methodology: Divergent synthetic routes are often employed, starting from common precursors. A representative approach involves:

-

Starting Material: A suitable chiral precursor, such as an unsaturated ester, is chosen.

-

Asymmetric Synthesis: Chiral auxiliaries or catalysts are used to introduce the desired stereochemistry at the chiral centers.

-

Cyclic Intermediates: The formation of cyclic intermediates, such as cyclic sulfates, can be used to control the stereochemistry of the final product.[12]

-

Purification and Characterization: The synthesized stereoisomers are purified using chromatographic techniques.

-

Structural Verification: The final structure and stereochemistry are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]

References

- 1. Phytosphingosine - Wikipedia [en.wikipedia.org]

- 2. Divergent syntheses of all stereoisomers of phytosphingosine and their use in the construction of a ceramide library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Phytosphingosine | C18H39NO3 | CID 122121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phytosphingosine(1+) | C18H40NO3+ | CID 56927898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. specialchem.com [specialchem.com]

- 8. Anti-melanogenic activity of phytosphingosine via the modulation of the microphthalmia-associated transcription factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Revealing a signaling role of phytosphingosine-1-phosphate in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

The Central Role of Phytosphingosine in Yeast Cell Signaling: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the multifaceted role of phytosphingosine (PHS) in the signaling networks of the model organism Saccharomyces cerevisiae. PHS, a key sphingolipid intermediate, is not merely a structural component of cellular membranes but also a critical signaling molecule that governs a wide array of cellular processes, including the response to heat stress, endocytosis, nutrient import, and the regulation of protein kinase cascades. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways and workflows.

Phytosphingosine-Mediated Signaling Pathways

In yeast, PHS and its phosphorylated derivative, phytosphingosine-1-phosphate (PHS-1-P), are central to several interconnected signaling pathways. A primary pathway involves the activation of a cascade of AGC-type protein kinases, which are crucial for maintaining cell wall integrity, growth, and stress responses.

The Pkh1/2-Ypk1/2 and Sch9 Kinase Cascade

A pivotal signaling axis regulated by PHS involves the 3-phosphoinositide-dependent protein kinase-1 (PDK1) homologs, Pkh1 and Pkh2. PHS has been shown to directly stimulate the activity of Pkh1/2.[1] These kinases, in turn, phosphorylate and activate several downstream kinases, including Ypk1, Ypk2, and Sch9.[1][2]

-

Ypk1 and Ypk2: These kinases are involved in a multitude of cellular processes, including the regulation of endocytosis, cell wall integrity, and lipid homeostasis.[3]

-

Sch9: This kinase is a functional analog of the mammalian S6 kinase and plays a critical role in nutrient sensing, cell size control, and aging.[1][4]

The activation of this cascade by PHS is a key mechanism by which yeast cells respond to environmental cues and stresses.

Role in Heat Stress Response

One of the most well-characterized roles of PHS is its involvement in the heat stress response. Upon a shift to a higher temperature, yeast cells rapidly increase the synthesis of sphingolipids, including PHS.[5][6] This accumulation of PHS is not just a byproduct of altered metabolism but a direct signaling event. Exogenous PHS has been shown to inhibit the import of various nutrients, a key aspect of the heat stress response.[7][8]

Regulation of Endocytosis

Sphingolipid synthesis, and by extension PHS levels, is essential for the internalization step of endocytosis in yeast.[9][10] Mutants defective in the initial steps of sphingolipid biosynthesis, such as lcb1, exhibit a rapid block in endocytosis, which can be rescued by the addition of exogenous dihydrosphingosine (DHS) or PHS.[9][10][11] This highlights the critical role of these sphingoid bases in membrane trafficking.

Inhibition of Nutrient Import

Exogenous PHS has been demonstrated to specifically inhibit the uptake of various nutrients, including uracil, tryptophan, leucine, and histidine.[7] This effect is specific to PHS, as other structurally similar or metabolically related molecules do not elicit the same response.[7][8] This inhibitory role is a crucial part of the cellular response to stress, preventing the uptake of potentially toxic substances and conserving energy.

Quantitative Data on Phytosphingosine Signaling

The following tables summarize key quantitative findings from studies on PHS signaling in yeast, providing a comparative overview of the changes in sphingolipid levels and the effects of PHS on cellular processes.

Table 1: Changes in Sphingolipid Levels During Heat Stress

| Sphingolipid Species | Fold Increase | Time Point after Heat Stress | Reference |

| C20 Phytosphingosine | 6.4-fold | 15 minutes | [5][6] |

| C20 Dihydrosphingosine | 10.8-fold | 15 minutes | [5][6] |

| C18 Phytosphingosine-1-phosphate | ~8-fold | 10 minutes | [12] |

| Yeast Ceramide Species 1 | 9.2-fold | 60 minutes | [5][6] |

| Yeast Ceramide Species 2 | 10.6-fold | 60 minutes | [5][6] |

Table 2: Effect of Exogenous Phytosphingosine on Cellular Processes

| Process | PHS Concentration | Effect | Reference |

| Yeast Growth | 20 µM | Inhibition | [7][8] |

| Nutrient Import (Uracil, Tryptophan, etc.) | 20 µM | Inhibition | [7] |

| Growth of elo2Δ mutant | 5 µM | Hypersensitivity (inhibition) | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PHS signaling in yeast.

Sphingolipid Extraction and Analysis

This protocol outlines a method for the extraction and analysis of sphingolipids from yeast cells, adapted from established procedures.[13][14]

Methodology:

-

Cell Culture and Harvest: Grow yeast cells in the appropriate medium to mid-log phase (OD600 ≈ 0.5-1.0). Harvest approximately 100 OD600 units of cells by centrifugation.[13]

-

Extraction Buffer and Lysis: Resuspend the cell pellet in 1.5 ml of Mandala extraction buffer (ethanol: dH2O: diethyl ether: pyridine: 4.2N NH4OH; 15:15:5:1:0.018; v/v) containing appropriate internal lipid standards. Add an equal volume of acid-washed glass beads. Lyse the cells by vortexing vigorously for 1 minute, followed by a 1-minute incubation on ice, repeating this cycle three times.[13][14]

-

Lipid Extraction: Incubate the lysate at 60°C for 15 minutes. Perform a subsequent Bligh and Dyer extraction by adding methanol and chloroform.[14]

-

Phase Separation and Collection: Centrifuge the mixture to separate the aqueous and organic phases. Carefully collect the lower organic phase containing the lipids.

-

Drying and Analysis: Dry the collected organic phase under a stream of nitrogen. Resuspend the dried lipid extract in an appropriate solvent for analysis by liquid chromatography-mass spectrometry (LC-MS).[13]

In Vitro Kinase Assay for Pkh1/2 Activity

This protocol describes an in vitro assay to measure the PHS-dependent activation of Pkh1/2 kinases, based on the phosphorylation of a downstream substrate like Ypk1 or Sch9.[1][15]

Methodology:

-

Immunoprecipitation of Kinase: Immunoprecipitate HA-tagged Pkh1 or Pkh2 from yeast cell lysates using anti-HA antibodies coupled to protein A/G beads. Wash the beads extensively with lysis buffer and then with kinase buffer.

-

Kinase Reaction Setup: Prepare a kinase reaction mix containing the immunoprecipitated Pkh1/2, a purified substrate (e.g., recombinant Ypk1 or Sch9), kinase buffer, and γ-[32P]ATP.[15] For the experimental condition, add PHS (solubilized in a suitable solvent) to the reaction mix. Include a control reaction without PHS.

-

Incubation: Incubate the reactions at 30°C for 20-30 minutes.[15]

-

Termination and Analysis: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes. Separate the proteins by SDS-PAGE.

-

Detection: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated substrate. Quantify the band intensities to determine the effect of PHS on kinase activity.

Northern Blot Analysis for Gene Expression

This protocol details the steps for analyzing changes in gene expression in response to heat stress or other stimuli using Northern blotting.[16][17][18]

Methodology:

-

RNA Isolation: Grow yeast cells to the desired density and subject them to the experimental conditions (e.g., heat stress for various time points). Isolate total RNA using a standard method such as hot acid phenol extraction.

-

Gel Electrophoresis: Separate 10-20 µg of total RNA per lane on a denaturing formaldehyde-agarose gel.[19]

-

Transfer: Transfer the separated RNA from the gel to a nylon membrane via capillary action or a vacuum blotting apparatus.[19]

-

Crosslinking: Covalently link the RNA to the membrane using a UV crosslinker.

-

Probe Labeling: Prepare a gene-specific DNA probe and label it with [α-32P]dCTP using a random priming kit.

-

Hybridization: Pre-hybridize the membrane in a suitable hybridization buffer, then add the radiolabeled probe and incubate overnight at the appropriate temperature.

-

Washing and Detection: Wash the membrane under stringent conditions to remove non-specifically bound probe. Expose the membrane to a phosphor screen or X-ray film to detect the hybridized probe. The intensity of the resulting band corresponds to the level of mRNA for the gene of interest.

Yeast Cell Viability Assay

This protocol describes a method to assess the viability of yeast cells following treatment with PHS or other compounds.[20][21][22]

Methodology:

-

Cell Treatment: Grow yeast cells to early or mid-log phase. Treat the cells with various concentrations of PHS (or a vehicle control) for a specified duration.

-

Staining: After treatment, harvest a small aliquot of cells and wash them with a suitable buffer (e.g., PBS). Resuspend the cells in the buffer and add a viability stain, such as the FUN 1 stain from a LIVE/DEAD Yeast Viability Kit.[20] Incubate as per the manufacturer's instructions.

-

Microscopy or Flow Cytometry: Analyze the stained cells using fluorescence microscopy or flow cytometry. Live cells with intact plasma membranes and metabolic activity will exhibit a specific fluorescence pattern (e.g., conversion of a green fluorescent dye to red fluorescent intravacuolar structures with FUN 1), while dead cells will show a different pattern.[20][22]

-

Quantification: Quantify the percentage of live and dead cells in each treatment group to determine the effect of PHS on cell viability.

Conclusion

Phytosphingosine is a key signaling molecule in Saccharomyces cerevisiae, playing a central role in the coordination of cellular responses to stress and the regulation of fundamental processes such as endocytosis and nutrient import. The Pkh1/2-Ypk1/2 and Sch9 kinase cascade is a primary downstream effector of PHS signaling. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the intricate roles of sphingolipids in yeast cell biology, with potential implications for understanding related pathways in higher eukaryotes and for the development of novel therapeutic strategies.

References

- 1. The sphingoid long chain base phytosphingosine activates AGC-type protein kinases in Saccharomyces cerevisiae including Ypk1, Ypk2, and Sch9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The nutrient-responsive CDK Pho85 primes the Sch9 kinase for its activation by TORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TORC2-dependent protein kinase Ypk1 phosphorylates ceramide synthase to stimulate synthesis of complex sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Yeast Protein Kinase Sch9 Functions as a Central Nutrient-Responsive Hub That Calibrates Metabolic and Stress-Related Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of yeast sphingolipids in the heat stress response of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Involvement of Yeast Sphingolipids in the Heat Stress Response of Saccharomyces cerevisiae [periodicos.capes.gov.br]

- 7. Phytosphingosine as a specific inhibitor of growth and nutrient import in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. embopress.org [embopress.org]

- 10. researchgate.net [researchgate.net]

- 11. Clathrin-mediated endocytosis in budding yeast at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Revealing a signaling role of phytosphingosine-1-phosphate in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sphingolipid Extraction and Mass Spectrometry Analysis [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The Basics: Northern Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 19. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]

- 20. LIVE/DEAD Yeast Viability Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 21. Yeast Assay Protocol | Technical Note 185 [denovix.com]

- 22. An Optimized LIVE/DEAD Assay Coupled with Flow Cytometry for Quantifying Post-Stress Survival in Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of 2-Aminooctadecane-1,3,4-triol (Phytosphingosine) in Mammalian Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the function, metabolism, and signaling pathways of 2-aminooctadecane-1,3,4-triol, more commonly known as phytosphingosine, in mammalian tissues. Phytosphingosine, a bioactive sphingolipid, is a critical component of ceramides, particularly in the epidermis, and plays a pivotal role in maintaining skin barrier function. Beyond its structural role, it is an active signaling molecule implicated in a range of cellular processes, including apoptosis, inflammation, and cell differentiation. This document summarizes the current understanding of phytosphingosine's biological activities, details experimental methodologies for its analysis, and presents its known signaling cascades through diagrammatic representations. While extensive quantitative data on its tissue-specific concentrations remain to be fully elucidated, this guide consolidates the available knowledge to support further research and therapeutic development.

Introduction: Unveiling this compound as Phytosphingosine

This compound is the chemical designation for phytosphingosine, a naturally occurring 18-carbon sphingoid base. It is structurally distinguished by a hydroxyl group at the C-4 position of the sphingoid backbone. While abundant in plants and yeast, phytosphingosine is also a significant component of sphingolipids in mammalian tissues, most notably in the skin. It serves as a precursor for the synthesis of phytoceramides, which are essential for the structural integrity of the stratum corneum and the regulation of the skin's permeability barrier. Emerging evidence has highlighted that free phytosphingosine is not merely a structural intermediate but also a potent signaling molecule that can modulate various cellular functions.

Distribution and Quantitative Data of Phytosphingosine in Mammalian Tissues

Comprehensive quantitative data for free phytosphingosine across a wide range of mammalian tissues are not extensively available in the literature. However, its presence and relative abundance have been documented in several key tissues, primarily as a constituent of more complex sphingolipids like ceramides.

| Tissue | Form | Relative Abundance/Concentration | Reference |

| Human Stratum Corneum | Free Base | Traces found in callus lipid.[1] | |

| Ceramide NP | The most abundant ceramide class, constituting 29.4% of total ceramides.[2] | ||

| Small Intestine (Rat) | Glycolipid-rich fraction | Detected after administration of labeled dihydrosphingosine. | |

| Liver (Rat) | Ceramide & Sphingomyelin | Smaller amounts detected. | |

| Kidney (Rat) | Ceramide & Sphingomyelin | Smaller amounts detected. |

Note: Ceramide NP (N-stearoyl-phytosphingosine) is a ceramide containing a phytosphingosine backbone.

Metabolic Pathways of Phytosphingosine

In mammalian cells, phytosphingosine is integrated into the complex network of sphingolipid metabolism. Its metabolism is crucial for both the synthesis of structural lipids and the generation of signaling molecules.

Biosynthesis

Phytosphingosine can be formed from dihydroceramide through the action of dihydroceramide Δ4-desaturase, which introduces a hydroxyl group at the C-4 position.

Catabolism

Phytosphingosine can be phosphorylated by sphingosine kinases to form phytosphingosine-1-phosphate (P1P), a potent signaling molecule. Alternatively, it can be degraded, leading to the production of odd-numbered fatty acids. This metabolic pathway involves 2-hydroxypalmitic acid as an intermediate.[3] The degradation of phytosphingosine to pentadecanoic acid has been observed in rats.

A simplified workflow for the metabolic fate of phytosphingosine is depicted below:

Functional Roles of Phytosphingosine in Mammalian Tissues

Phytosphingosine exerts a range of biological effects, from maintaining tissue homeostasis to actively participating in cellular signaling events that govern cell fate.

Skin Barrier Function

As a fundamental component of ceramides in the stratum corneum, phytosphingosine is indispensable for the skin's barrier function. Phytoceramides contribute to the lamellar organization of the intercellular lipids, which prevents transepidermal water loss and protects against environmental insults.

Apoptosis

Phytosphingosine is a pro-apoptotic molecule that can induce programmed cell death in various cell types, including cancer cells. Its apoptotic mechanism is primarily mediated through the mitochondrial pathway. It has been shown to induce the translocation of Bax to the mitochondria, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.

The signaling cascade of phytosphingosine-induced apoptosis is illustrated below:

Anti-inflammatory Effects

Phytosphingosine exhibits significant anti-inflammatory properties. It can suppress the expression of pro-inflammatory cytokines and mediators by inhibiting key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Cell Differentiation

In the epidermis, phytosphingosine promotes the differentiation of keratinocytes, a process essential for the formation of a healthy stratum corneum. This effect is partly mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).

The anti-inflammatory and differentiation signaling of phytosphingosine is summarized in the following diagram:

Experimental Protocols

The analysis of phytosphingosine in mammalian tissues requires robust methods for extraction, separation, and detection. The following provides a general framework for these experimental procedures.

Extraction of Sphingolipids from Tissues

A common method for extracting sphingolipids, including phytosphingosine, is a modified Bligh-Dyer extraction.

Materials:

-

Tissue sample (e.g., skin biopsy, liver tissue)

-

Phosphate-buffered saline (PBS), ice-cold

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Internal standards (e.g., C17-sphingosine)

-

Homogenizer

-

Centrifuge

Procedure:

-

Weigh the frozen tissue sample.

-

Add ice-cold PBS and homogenize the tissue on ice.

-

To the homogenate, add a mixture of CHCl₃:MeOH (1:2, v/v) containing the internal standards.

-

Vortex the mixture thoroughly to ensure a single-phase extraction.

-

Incubate the sample (e.g., at 48°C for 1-2 hours or overnight) to facilitate extraction.

-

Induce phase separation by adding CHCl₃ and water.

-

Centrifuge to separate the aqueous (upper) and organic (lower) phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the organic extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried lipid extract in an appropriate solvent for analysis (e.g., MeOH).

The workflow for tissue extraction is outlined below:

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of sphingolipids.

Instrumentation:

-

High-performance liquid chromatograph (HPLC) or Ultra-high performance liquid chromatograph (UHPLC)

-

Reversed-phase C18 column

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

General LC-MS/MS Parameters:

-

Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate

-

Mobile Phase B: Methanol with 0.1% formic acid and 1 mM ammonium formate

-

Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is typically used to separate the sphingolipids.

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for phytosphingosine and the internal standard are monitored.

Conclusion and Future Directions

This compound, or phytosphingosine, is a bioactive sphingolipid with critical functions in mammalian tissues, particularly in maintaining the integrity of the skin barrier. Its roles extend beyond a structural component to include the regulation of key cellular processes such as apoptosis and inflammation. While the signaling pathways of phytosphingosine are beginning to be unraveled, a significant gap remains in the comprehensive quantitative mapping of its distribution across various mammalian tissues. Future research, leveraging advanced lipidomic techniques, is necessary to establish a complete quantitative profile of phytosphingosine. A deeper understanding of its tissue-specific functions and regulatory mechanisms will be invaluable for the development of novel therapeutic strategies for a range of diseases, from dermatological conditions to cancer.

References

A Technical Guide to 2-Aminooctadecane-1,3,4-triol (Phytosphingosine) in Skin Barrier Function and Hydration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Aminooctadecane-1,3,4-triol, more commonly known as Phytosphingosine (PS), is a naturally occurring, skin-identical sphingoid base that is a critical component of the epidermal barrier.[1][2] As a direct precursor to ceramides, it plays a fundamental role in the synthesis and organization of the intercellular lipid matrix of the stratum corneum (SC), the skin's outermost layer.[2][3] This guide provides a detailed examination of the molecular mechanisms, quantitative effects, and experimental evaluation of Phytosphingosine's role in enhancing skin barrier integrity and promoting hydration. Through its action on key signaling pathways, such as Peroxisome Proliferator-Activated Receptor γ (PPARγ), and its influence on the production of Natural Moisturizing Factor (NMF), Phytosphingosine supports epidermal differentiation, reduces inflammation, and improves the skin's ability to retain moisture.[4][5] This document consolidates key research findings, presents quantitative data in a structured format, and details relevant experimental methodologies for the scientific community.

Biochemical Role in the Stratum Corneum

The integrity of the skin barrier is often described by the "brick and mortar" model, where the corneocytes (bricks) are embedded in a highly organized lipid matrix (mortar). This intercellular lipid matrix is paramount for preventing transepidermal water loss (TEWL) and protecting against external aggressors.[6][7] It is primarily composed of approximately 50% ceramides, 25% cholesterol, and 15% free fatty acids.[8]

Phytosphingosine is a foundational "building block" for the synthesis of ceramides within the epidermis.[2] Ceramides are formed when a sphingoid base, such as phytosphingosine, is joined with a fatty acid via an amide bond.[8][9] The presence and composition of these ceramides are essential for the structural organization of the lipid lamellae. Deficiencies in specific ceramides, particularly those derived from phytosphingosine, are linked to impaired barrier function and dry skin conditions like atopic dermatitis.[9] By serving as a readily available precursor, Phytosphingosine supports the endogenous synthesis of ceramides, thereby reinforcing the structure and function of the skin's protective barrier.

Molecular Mechanisms of Action

Phytosphingosine exerts its biological effects through multiple molecular pathways, primarily by influencing keratinocyte differentiation and proliferation.

Activation of PPARγ Signaling

Research has demonstrated that Phytosphingosine acts as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), specifically activating the transcriptional activity of PPARγ in keratinocytes.[5][10] PPARs are critical regulators of skin barrier homeostasis. The activation of PPARγ by Phytosphingosine stimulates the expression of genes involved in terminal differentiation of epidermal cells, such as involucrin and loricrin, and simultaneously inhibits proliferation.[5] This dual action promotes a healthy and robust stratum corneum.

Stimulation of Natural Moisturizing Factor (NMF) Production

Phytosphingosine has been shown to enhance skin moisture levels by modulating pathways responsible for the production of Natural Moisturizing Factor (NMF).[4][11] It stimulates the biosynthesis and subsequent degradation of the protein filaggrin, a key process that releases a collection of hygroscopic small molecules (amino acids and their derivatives) that constitute NMF.[4] NMF is crucial for maintaining hydration in the stratum corneum, keeping the skin surface supple and hydrated.[11][12]

Quantitative Efficacy Data

The effects of Phytosphingosine on skin barrier function have been quantified in both in vitro and in vivo models. The following tables summarize key findings from the literature.

Table 1: Summary of In Vitro Effects on Human Keratinocytes

| Parameter Measured | Cell Type | Treatment | Result | Reference |

|---|---|---|---|---|

| Cornified Envelope (CE) Production | Normal Human Epidermal Keratinocytes (NHEKs) | Phytosphingosine (10 µM) for 7 days | ~1.8-fold increase compared to control | [5][10][13] |

| DNA Synthesis ([3H]thymidine incorporation) | Normal Human Epidermal Keratinocytes (NHEKs) | Phytosphingosine (10 µM) | Inhibition to 20% of control levels | [5][10][13] |

| Involucrin Protein Expression | Normal Human Epidermal Keratinocytes (NHEKs) | Phytosphingosine (10 µM) | Significant increase (quantified by ELISA) | [5] |

| Loricrin Protein Expression | Normal Human Epidermal Keratinocytes (NHEKs) | Phytosphingosine (10 µM) | Significant increase (quantified by Western blot) | [5] |

| PPARγ mRNA Level | HaCaT Cells | Phytosphingosine (10 µM) for 24h | Dose- and time-dependent increase |[5][10] |

Table 2: Summary of In Vivo Anti-Inflammatory Effects

| Parameter Measured | Animal Model | Treatment | Result | Reference |

|---|---|---|---|---|

| Epidermal Thickening & Edema | TPA-induced irritant contact dermatitis in hairless mice | Topical Phytosphingosine | Blocked TPA-induced epidermal thickening | [5][13] |

| Inflammatory Cell Infiltration | TPA-induced irritant contact dermatitis in hairless mice | Topical Phytosphingosine | Blocked infiltration of inflammatory cells into the dermis |[5][13] |

Key Experimental Protocols & Workflows

Evaluating the efficacy of this compound requires a combination of in vitro cellular assays and in vivo functional assessments.

Protocol: Assessment of Keratinocyte Differentiation (In Vitro)

-

Cell Culture: Normal Human Epidermal Keratinocytes (NHEKs) are cultured in appropriate keratinocyte growth medium.

-

Treatment: Cells are treated with varying concentrations of Phytosphingosine (e.g., 1-10 µM) or a vehicle control for a period of 7 days to induce differentiation.

-

Cornified Envelope (CE) Measurement:

-

Cells are harvested and sonicated in a buffer containing SDS and DTT.

-

The suspension is boiled to solubilize non-crosslinked proteins.

-

The remaining insoluble, cross-linked CEs are collected by centrifugation.

-

The CE pellet is resuspended and quantified using a spectrophotometer or by protein assay.[5]

-

-

Protein Expression Analysis: Levels of differentiation marker proteins such as involucrin, loricrin, and keratin 1 are quantified via ELISA or Western blotting using specific antibodies.[5][10]

Protocol: TPA-Induced Epidermal Hyperplasia (In Vivo)

-

Animal Model: Hairless mice (e.g., SKH-1) are used.

-

Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle like acetone is applied topically to a defined area on the dorsal skin to induce inflammation and epidermal hyperplasia.

-

Treatment: Phytosphingosine, dissolved in a suitable vehicle, is applied topically to the TPA-treated area, typically shortly before or after TPA application. A control group receives the vehicle alone.

-

Assessment:

-

After a set period (e.g., 48-72 hours), skin biopsies are collected.

-

Tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E).

-

Epidermal thickness is measured via microscopy and image analysis software to quantify hyperplasia.

-

Infiltration of inflammatory cells (e.g., neutrophils) into the dermis is assessed histologically.[5][13]

-

Protocol: Standard Skin Barrier & Hydration Assessment (Human Clinical)

-

Subject Selection: A panel of subjects, often with baseline dry skin, is recruited.

-

Acclimatization: Subjects acclimatize in a controlled environment (temperature and humidity) before measurements.

-

Baseline Measurement: Baseline measurements of skin hydration and barrier function are taken on defined test sites (e.g., volar forearm).

-

Product Application: A formulation containing Phytosphingosine is applied to the test site. An untreated site or a site with a placebo formulation serves as a control.

-

Post-Application Measurements: Measurements are repeated at specified time points (e.g., 1, 4, 8, 24 hours).

-

Transepidermal Water Loss (TEWL): Measured with a Tewameter® to assess the integrity of the skin barrier. A lower TEWL value indicates improved barrier function.[14][15][16]

-

Stratum Corneum Hydration: Measured with a Corneometer® to assess the water content of the SC. An increased value indicates improved hydration.[17][18]

-

Conclusion

This compound (Phytosphingosine) is a pivotal, skin-identical molecule that significantly contributes to the maintenance and restoration of the skin barrier. Its function as a direct ceramide precursor is fundamental to the structural integrity of the stratum corneum's lipid matrix. Furthermore, its ability to modulate key cellular signaling pathways, including the activation of PPARγ and the stimulation of filaggrin metabolism, promotes proper epidermal differentiation and enhances the skin's natural moisturizing capabilities. The quantitative data from both in vitro and in vivo studies confirm its efficacy in strengthening the barrier, inhibiting inflammatory responses, and improving hydration. For researchers and developers, Phytosphingosine represents a well-characterized and effective agent for inclusion in advanced dermatological and cosmetic formulations aimed at treating barrier-compromised skin and improving overall skin health.

References

- 1. specialchem.com [specialchem.com]

- 2. Phytosphingosine: Definition, Products, and Uses [healthline.com]

- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 4. cipherskincare.com [cipherskincare.com]

- 5. Phytosphingosine Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lovekinship.com [lovekinship.com]

- 7. drcrazybeauty.com [drcrazybeauty.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. ocl-journal.org [ocl-journal.org]

- 10. Phytosphingosine stimulates the differentiation of human keratinocytes and inhibits TPA-induced inflammatory epidermal hyperplasia in hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. skinkraft.com [skinkraft.com]

- 12. Phytosphingosine (Ingredient Explained + Products) | SkinSort [skinsort.com]

- 13. researchgate.net [researchgate.net]

- 14. karger.com [karger.com]

- 15. Methods for the Assessment of Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. premiumbeautynews.com [premiumbeautynews.com]

- 17. gfacemd.com [gfacemd.com]

- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

Phytosphingosine: A Deep Dive into its Discovery, History, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytosphingosine is a naturally occurring sphingolipid, a class of lipids that play crucial roles in cell signaling and membrane structure. First isolated in 1930 from yeast, this bioactive molecule has since been identified as a key component of the mammalian stratum corneum, the outermost layer of the skin.[1][2][3] Its unique anti-inflammatory and antimicrobial properties have positioned it as a significant molecule of interest in dermatology, cosmetics, and drug development. This technical guide provides an in-depth exploration of the discovery and history of phytosphingosine research, its mechanisms of action, and the experimental methodologies used to elucidate its functions.

A Historical Journey: The Discovery and Elucidation of Phytosphingosine

The story of phytosphingosine begins in the early 20th century with the pioneering work on lipids. While the exact timeline of its initial characterization is spread across several decades, a significant milestone was its isolation from yeast in 1930. The complete elucidation of its stereochemical structure, however, took many more years of research by various scientific groups.

A pivotal moment in the history of phytosphingosine research was the recognition of its presence in mammalian skin. This discovery shifted its perception from a simple yeast metabolite to a crucial component of the skin's natural defense system. It is now understood to be a fundamental building block of ceramides, which are essential for maintaining the integrity of the skin barrier.[1][4]

The timeline below highlights key milestones in phytosphingosine research:

-

1930: Phytosphingosine is first isolated from yeast.

-

Mid-20th Century: The chemical structure and stereochemistry of phytosphingosine are gradually elucidated.

-

Late 20th Century: The presence of phytosphingosine in the mammalian stratum corneum is confirmed, linking it to skin barrier function.

-

2000s: Research intensifies on its anti-inflammatory and antimicrobial properties, leading to its incorporation into cosmetic and dermatological products.

-

2010s-Present: Deeper investigations into its cellular signaling pathways, including its role as a ligand for peroxisome proliferator-activated receptors (PPARs), and its influence on NF-κB and MAPK signaling cascades, are ongoing.[5][6][7][8]

Mechanisms of Action: A Multifaceted Molecule

Phytosphingosine exerts its biological effects through a variety of mechanisms, primarily centered on its anti-inflammatory and antimicrobial activities.

Antimicrobial Properties

Phytosphingosine has demonstrated broad-spectrum antimicrobial activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts.[9][10] This intrinsic antimicrobial property is a key component of the skin's innate immune system.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of phytosphingosine is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism.

| Microorganism | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 1 - 512 | [9] |

| Propionibacterium acnes | 6.25 | [11] |

| Streptococcus pyogenes | < 6.25 | [11] |

| Micrococcus luteus | < 6.25 | [11] |

| Candida albicans | 8 - 512 | [9][11] |

| Escherichia coli | > 1024 | [9] |

| Pseudomonas aeruginosa | > 1024 | [9] |

Anti-inflammatory Effects

Phytosphingosine's anti-inflammatory properties are mediated through its interaction with several key signaling pathways within skin cells, primarily keratinocytes and immune cells.

Quantitative Data on In-Vivo Anti-inflammatory Effects

The TPA (12-O-tetradecanoylphorbol-13-acetate)-induced mouse ear edema model is a common in-vivo assay to assess anti-inflammatory activity.

| Parameter | Treatment | Result | Reference |

| Ear Thickness | TPA | Increased | [6][12] |

| TPA + Phytosphingosine | Significantly reduced | [6][12] | |

| Inflammatory Cell Infiltration | TPA | Increased | [6][12] |

| TPA + Phytosphingosine | Significantly reduced | [6][12] | |

| Prostaglandin E2 (PGE2) Production | TPA | Increased | [6] |

| TPA + Phytosphingosine (5 µM) | 38% inhibition | [6] |

Signaling Pathways Modulated by Phytosphingosine

Phytosphingosine's influence on cellular function is intricately linked to its ability to modulate key signaling cascades.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Phytosphingosine acts as a ligand for PPARs, a group of nuclear receptors that play a critical role in regulating inflammation and skin barrier homeostasis.[6] Upon activation by phytosphingosine, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[13]

Caption: Phytosphingosine activates PPAR signaling.

NF-κB and MAPK Signaling Pathways

Phytosphingosine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, both of which are central to the inflammatory response.[5][7][8] In inflammatory conditions, stimuli like lipopolysaccharide (LPS) can trigger the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Phytosphingosine can suppress this process by inhibiting IκBα degradation and the nuclear translocation of NF-κB.[7][14] Similarly, it can inhibit the phosphorylation of key MAPK proteins such as p38, ERK, and JNK.[7][8]

Caption: Phytosphingosine inhibits NF-κB and MAPK pathways.

Key Experimental Protocols

The following sections outline the methodologies for key experiments cited in phytosphingosine research.

TPA-Induced Mouse Ear Edema Model

This in-vivo model is widely used to screen for anti-inflammatory agents.

Protocol:

-

Animal Model: Female ICR mice (or other suitable strains) are used.

-

Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of the mouse's right ear. The left ear typically serves as a control.

-

Treatment: Phytosphingosine, dissolved in a vehicle, is topically applied to the TPA-treated ear, usually shortly before or after TPA application.

-

Assessment of Inflammation:

-

Ear Thickness: Ear thickness is measured at various time points after TPA application using a digital micrometer.

-

Ear Weight: At the end of the experiment, mice are euthanized, and a standard-sized biopsy is taken from both ears and weighed.

-

Histological Analysis: Ear biopsies are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to visualize inflammatory cell infiltration and epidermal hyperplasia.

-

Biochemical Analysis: Ear tissue can be homogenized to measure the levels of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β, IL-6) and prostaglandins (e.g., PGE2) using techniques like ELISA or RT-PCR.[6][12][15]

-

Caption: Workflow for the TPA-induced mouse ear edema model.

Analysis of Phytosphingosine in Human Stratum Corneum

This protocol is essential for understanding the endogenous levels and distribution of phytosphingosine in the skin.

Protocol:

-

Sample Collection: Stratum corneum samples are collected from human subjects using non-invasive methods such as tape stripping. Standardized adhesive tapes are applied to the skin and then removed, collecting the outermost layers of the stratum corneum.[16]

-

Lipid Extraction: The lipids are extracted from the collected tape strips using organic solvents, typically a mixture of chloroform and methanol.[16]

-

Lipid Analysis: The extracted lipids are analyzed using techniques such as:

-

Thin-Layer Chromatography (TLC): To separate different lipid classes.

-

High-Performance Liquid Chromatography (HPLC): For more precise separation and quantification.

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS) for the identification and quantification of specific sphingolipid species, including phytosphingosine and its ceramide derivatives. High-resolution mass spectrometry is particularly useful for accurate mass determination and structural elucidation.[16]

-

Caption: Workflow for analyzing phytosphingosine in stratum corneum.

Conclusion and Future Directions

From its initial discovery in yeast to its recognition as a vital component of the skin's defense system, phytosphingosine has emerged as a molecule of significant scientific and commercial interest. Its well-documented antimicrobial and anti-inflammatory properties, coupled with a growing understanding of its role in cellular signaling, have solidified its place in the arsenal of active ingredients for dermatological and cosmetic applications.

Future research is likely to focus on several key areas:

-

Elucidation of Novel Signaling Pathways: Further investigation into the molecular targets of phytosphingosine may reveal novel signaling pathways and therapeutic applications.

-

Drug Delivery Systems: The development of advanced delivery systems to enhance the bioavailability and efficacy of phytosphingosine in the skin and other tissues.

-

Clinical Trials: Rigorous, large-scale clinical trials to further validate its efficacy in a broader range of inflammatory skin conditions.

-

Systemic Effects: Exploration of the potential systemic effects of orally administered phytosphingosine, an area that is beginning to show promise.[17]

The journey of phytosphingosine research is a testament to the value of fundamental scientific inquiry, demonstrating how a naturally occurring lipid can be harnessed for therapeutic benefit. As our understanding of its complex biology continues to grow, so too will its potential applications in promoting human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clinikally.com [clinikally.com]

- 4. Phytosphingosine: Definition, Products, and Uses [healthline.com]

- 5. Phytosphingosine derivatives ameliorate skin inflammation by inhibiting NF-κB and JAK/STAT signaling in keratinocytes and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytosphingosine Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effects of phytosphingosine-regulated cytokines and NF-kB and MAPK mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial activity of sphingosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phytosphingosine stimulates the differentiation of human keratinocytes and inhibits TPA-induced inflammatory epidermal hyperplasia in hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Identification of Phytosphingosine-Based 1-O-Acylceramide in Human Stratum Corneum and Investigation of Its Role in Skin Barrier [mdpi.com]

- 17. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

Methodological & Application

Application Note & Protocol: Extraction and Quantification of Phytosphingosine from Plant Sources